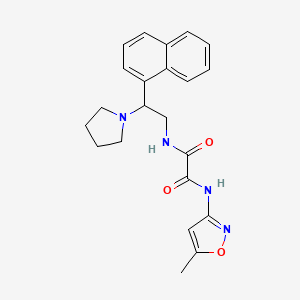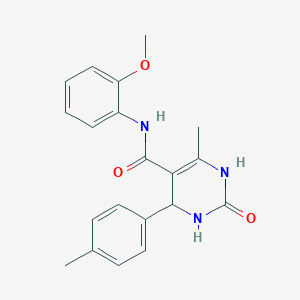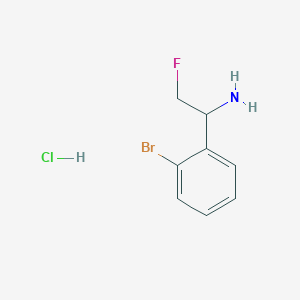![molecular formula C17H25N5O3 B2558115 (4-(Morpholine-4-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034339-06-3](/img/structure/B2558115.png)
(4-(Morpholine-4-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(Morpholine-4-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a novel heterocyclic hybrid . It is part of a series of compounds synthesized for potential biological applications .
Synthesis Analysis
The synthesis of this compound involves the use of spectroscopic techniques such as FTIR, 13C NMR, 1H NMR, and Mass . The compound is part of a series of novel heterocyclic hybrids synthesized for potential biological applications .Molecular Structure Analysis
The molecular structure of this compound was established using spectroscopic techniques such as FTIR, 13C NMR, 1H NMR, and Mass .Chemical Reactions Analysis
The compound is part of a series of novel heterocyclic hybrids synthesized for potential biological applications . The chemical reactions involved in its synthesis have not been detailed in the available resources.Physical And Chemical Properties Analysis
The compound is described as a light brown solid with a melting point of 178°C-179°C . Further physical and chemical properties are not detailed in the available resources.Aplicaciones Científicas De Investigación
Antibacterial Activity
(4-(Morpholine-4-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone: and its derivatives have been synthesized and evaluated for antibacterial properties. Notably, compounds 6b, 6c, 6e, 6g, and 6j exhibited comparable antibacterial activity, displaying similar minimum inhibitory concentration (MIC) values as reference standards . These findings suggest potential applications in combating bacterial infections.
Antifungal Activity
In addition to antibacterial effects, researchers have explored the antifungal properties of this compound. While some derivatives showed ordinary antioxidant activity compared to reference standards, compounds 6b, 6e, and 6g displayed multi-target inhibitory action against different microbes. This versatility makes them promising candidates for addressing multiple ailments .
Antioxidant Potential
The synthesized compounds were also assessed for antioxidant activity. Although not exceptional compared to reference standards, certain derivatives demonstrated antioxidant effects. Further investigations could explore their potential in oxidative stress-related conditions .
PI3K/mTOR Inhibition
The synthetic routes used to create this compound could potentially be adapted for synthesizing PI3K/mTOR inhibitors bearing a thiopyrano [4,3-d] pyrimidine nucleus . These inhibitors play a crucial role in cancer research and targeted therapy.
Cell Growth Modulation
In a related study, a derivative of this compound was found to influence cell growth speed when cultured with fetal bovine serum. Understanding its impact on cellular processes could lead to novel applications .
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(morpholine-4-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3/c23-16(15-13-14-3-1-2-4-22(14)18-15)19-5-7-20(8-6-19)17(24)21-9-11-25-12-10-21/h13H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMOWGGPOOBUNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)N4CCOCC4)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyanomethyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2558034.png)
![1-(4-ethoxyphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2558035.png)

![Methyl 3-(4-bromophenyl)-3-[(2-furylcarbonyl)amino]propanoate](/img/structure/B2558037.png)
![3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2558039.png)

![3-phenyl-N,5-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2558045.png)

![Ethyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2558047.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2558050.png)



![9-(2,4-dimethoxyphenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2558055.png)